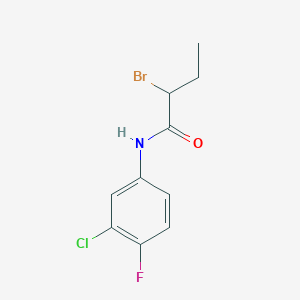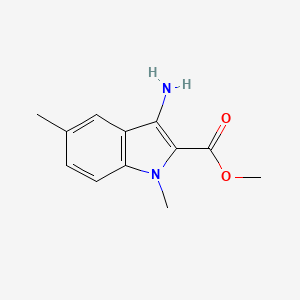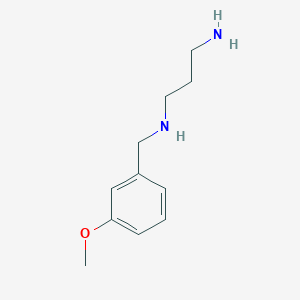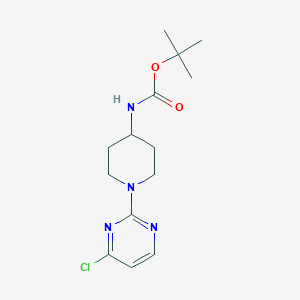
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
Vue d'ensemble
Description
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine (FME) is an organic compound belonging to the family of diamines. It is a colorless liquid at room temperature and has a low boiling point of 83°C. FME is a versatile compound that is widely used in the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives.
Applications De Recherche Scientifique
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is widely used in scientific research, particularly in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives. It is also used in the synthesis of polyurethane elastomers and polyurethane-based composites. In addition, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based nanocomposites and polyurethane-based nanostructured materials. Furthermore, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based biomaterials, such as hydrogels and scaffolds.
Mécanisme D'action
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine acts as an intermediate in the synthesis of polyurethane-based materials. It is first reacted with an isocyanate to form a polyurethane prepolymer. This prepolymer is then reacted with a chain extender, such as water or an alcohol, to form a polyurethane polymer. The polyurethane polymer is then cross-linked to form a polyurethane foam, coating, or adhesive.
Effets Biochimiques Et Physiologiques
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is not known to have any biochemical or physiological effects. It is considered to be a non-toxic and non-irritating compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is its low boiling point, which makes it easy to handle and store in the laboratory. In addition, it is a versatile compound that can be used in the synthesis of a variety of organic compounds. However, it is important to note that N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is a highly flammable compound, and care should be taken when working with it in the laboratory.
Orientations Futures
Future research on N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine could focus on its use in the synthesis of new and improved polyurethane-based materials. In particular, research could focus on the development of new and improved polyurethane foams, coatings, and adhesives. Additionally, research could focus on the development of new and improved polyurethane-based nanocomposites and nanostructured materials. Furthermore, research could focus on the development of new and improved polyurethane-based biomaterials, such as hydrogels and scaffolds. Finally, research could focus on the development of new and improved methods for the synthesis of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADHHHYEMCWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(CCN)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)

![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1386908.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)